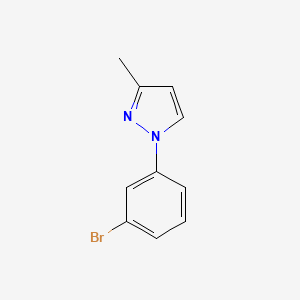

1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRUSQYHSMHEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active compounds.[1] Its metabolic stability and versatile substitution patterns have rendered it a "privileged scaffold" in drug discovery, leading to the development of blockbuster drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive core for the design of novel therapeutic agents.[3] This guide focuses on a particularly promising, yet underexplored, derivative: 1-(3-Bromophenyl)-3-methyl-1H-pyrazole . We will delve into its synthesis, chemical character, and potential as a versatile scaffold for the development of next-generation therapeutics. The inclusion of the 3-bromophenyl moiety is not arbitrary; the bromine atom can serve as a key interaction point, forming halogen bonds with biological targets, and also provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[4]

Synthesis and Characterization: A Regioselective Approach

The synthesis of 1-aryl-3-methyl-1H-pyrazoles is most commonly and efficiently achieved through the Knorr pyrazole synthesis, which involves the condensation of an arylhydrazine with a β-diketone.[5] This method offers a high degree of regioselectivity, which is crucial for establishing a clear structure-activity relationship (SAR) in subsequent drug development efforts.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

3-Bromophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).

-

Addition of Reagents: To the stirred solution, add acetylacetone (11 mmol, 1.1 equivalents) followed by glacial acetic acid (5 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | * Methyl Protons (3-CH₃): A singlet around δ 2.3 ppm. |

-

Pyrazole Protons (H4 & H5): Two doublets in the aromatic region, one around δ 6.3 ppm (H4) and another around δ 7.8 ppm (H5).

-

Bromophenyl Protons: A complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the bromophenyl ring. | | ¹³C NMR | * Methyl Carbon (3-CH₃): A signal around δ 14 ppm.

-

Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring.

-

Bromophenyl Carbons: Six signals corresponding to the carbons of the bromophenyl ring, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. | | Mass Spec. | * [M]+ and [M+2]+: Characteristic isotopic pattern for a bromine-containing compound with two major peaks separated by 2 m/z units and of approximately equal intensity. | | IR (cm⁻¹) | * C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=C and C=N stretching: ~1600-1450 cm⁻¹

-

C-Br stretching: ~700-600 cm⁻¹ |

The this compound Scaffold in Drug Design

The true potential of this compound lies in its utility as a scaffold for the generation of compound libraries for high-throughput screening and lead optimization.

Key Structural Features and Their Implications

-

1-(3-Bromophenyl) Group: The presence of the bromine atom at the meta position of the phenyl ring is of particular strategic importance. It can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and selectivity to protein targets.[4] Furthermore, the bromine atom serves as a versatile synthetic handle for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10] This allows for the exploration of a wide range of substituents to probe the chemical space around the scaffold. The 3-positioning of the bromine also influences the electronics and conformational flexibility of the phenyl ring, which can be critical for optimal target engagement.[11][12]

-

3-Methyl Group: The methyl group at the 3-position of the pyrazole ring can contribute to hydrophobic interactions within a protein's binding pocket. Its small size makes it a non-intrusive yet influential substituent.

-

Pyrazole Core: The pyrazole ring itself is a key pharmacophoric element. Its two nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in a protein active site.[3]

Potential Therapeutic Applications

Given the broad spectrum of biological activities reported for pyrazole derivatives, the this compound scaffold holds promise in several therapeutic areas:

-

Oncology: Many pyrazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[2] The ability to functionalize the bromophenyl group allows for the design of derivatives that could selectively inhibit specific kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[2] The scaffold could be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

-

Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[13] Derivatives of the title scaffold could be explored for their potential to combat drug-resistant pathogens.

Workflow for Scaffold Elaboration and Lead Optimization

The following diagram illustrates a typical workflow for utilizing the this compound scaffold in a drug discovery program.

Conclusion

The this compound core represents a strategically designed scaffold with significant potential in modern drug discovery. Its straightforward and regioselective synthesis, coupled with the versatile synthetic handle provided by the 3-bromophenyl moiety, makes it an ideal starting point for the generation of diverse chemical libraries. The inherent biological relevance of the pyrazole nucleus, combined with the potential for halogen bonding and further functionalization, positions this scaffold as a valuable tool for the development of novel therapeutics targeting a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full potential in the ongoing quest for new and effective medicines.

References

-

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines is described. The reaction proceeds at room temperature in N,N-dimethylacetamide and furnishes pyrazoles in 59-98% yields. (URL: [Link])

-

Highly efficient and regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles has been reported via cyclocondensation of arylhydrazines with either α-oxoketene dithioacetals or β-oxodithioesters. (URL: [Link])

-

Gosselin and co-workers have proposed new reaction conditions for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds. Indeed, the authors have found that the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents gives better results than in the polar protic solvents (like ethanol) generally used for this type of reaction. (URL: [Link])

-

This review presents an overview of the developments in pyrazole synthesis since the beginning of the 21st century. It includes the synthesis of the pyrazole core by ring-closing reactions, ring expansion or contraction, and aromatization. (URL: [Link])

-

The cyclocondensation of the 1,3-dicarbonyl compounds with the hydrazine derivatives is a simple and rapid approach to obtain polysubstituted pyrazoles. (URL: [Link])

-

A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and the effects of all the compounds on A549 cell growth were investigated. (URL: [Link])

-

The construction of C-S bond is considered as an important protocol in organic transformations. An innovative strategy for CuI-catalyzed sulfenylation of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones have been developed using elemental sulfur as the sulfur source. (URL: [Link])

-

Novel aryl substituted pyrazoles as small molecule inhibitors of Cytochrome P450 CYP121A1. (URL: [Link])

-

Pyrazole is a simple aromatic heterocyclic chemical molecule composed of a five-membered ring with three carbon atoms and two nitrogen atoms arranged next to one another. (URL: [Link])

-

Supporting information for the synthesis of 1-(3-Bromophenyl)-3-(difluoromethyl)-5-fluoro-4-phenyl-1H-pyrazole. (URL: [Link])

-

Synthesis and structure of 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362). (URL: [Link])

-

3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (URL: [Link])

-

This review presents an overview of the developments in pyrazole synthesis since the beginning of the 21st century. (URL: [Link])

-

A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (URL: [Link])

- A patent describing the preparation of 3-methylpyrazole and its deriv

-

A review on the synthesis and biological applications of pyrazole derivatives. (URL: [Link])

-

Design, synthesis, and biological evaluation of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective Aurora A kinase inhibitor. (URL: [Link])

-

A review on the pharmacology of pyrazole analogs from rational structural considerations. (URL: [Link])

-

An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones starting from 1-phenyl-1H-pyrazol-3-ol is described. (URL: [Link])

-

Synthesis and anticancer activity of some novel 1H-pyrazol-5(4H)-one derivatives. (URL: [https://www.rjpbcs.com/pdf/2016_7(5)/.pdf]([Link]].pdf))

-

Design, Synthesis, and In Vitro and In Silico Biological Evaluation of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. (URL: [Link])

-

A review on the use of bromine in drug design, highlighting the importance of halogen bonding. (URL: [Link])

- A patent for the process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (URL: )

-

A review on novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. (URL: [Link])

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (URL: [Link])

-

PubChem entry for 1-(3-bromophenyl)-4-methyl-1h-pyrazole. (URL: [Link])

-

Spectroscopic data for various 1-aryl-3-methyl-1H-pyrazole derivatives. (URL: [Link])

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])

-

PubChem entry for 1-(3-bromophenyl)-5-methyl-1h-pyrazole. (URL: [Link])

-

A European patent on pyrazole derivatives and their use as herbicides. (URL: [Link])

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csfarmacie.cz [csfarmacie.cz]

Methodological & Application

Synthesis protocols for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Application Note: Precision Synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Executive Summary

This guide details the synthesis of This compound , a critical scaffold in the development of p38 MAP kinase inhibitors and other heterocyclic pharmacophores. The presence of the 3-bromo handle allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 3-methyl pyrazole core provides essential steric and electronic properties for protein binding.

We present two distinct protocols:

-

Method A (Chan-Lam Coupling): The preferred route for high regioselectivity (N1 vs. N2 arylation) and mild conditions.

-

Method B (Cyclocondensation): A scalable, cost-effective route utilizing hydrazine precursors, requiring rigorous purification to separate regioisomers.

Strategic Analysis & Retrosynthesis

The synthesis hinges on constructing the N–Aryl bond or the pyrazole ring itself. The primary challenge is regiocontrol : ensuring the phenyl group attaches to Nitrogen-1 (adjacent to the unsubstituted carbon) rather than Nitrogen-2 (adjacent to the methyl group).

-

Route A (Disconnection: N–C Bond): Coupling 3-methylpyrazole with 3-bromophenylboronic acid. Steric hindrance at N2 (proximal to the methyl group) naturally favors N1-arylation, yielding the desired 1,3-isomer.

-

Route B (Disconnection: C–N/C–C Bonds): Condensation of 3-bromophenylhydrazine with a 1,3-electrophile (e.g., 4,4-dimethoxy-2-butanone). This method often produces a mixture of 1,3- and 1,5-dimethyl isomers, necessitating careful chromatographic separation.

Figure 1: Retrosynthetic logic comparing the convergent Coupling Route (A) and the linear Cyclization Route (B).

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Recommended)

Rationale: This method utilizes oxidative cross-coupling. The steric bulk of the methyl group on the pyrazole ring hinders the adjacent nitrogen, directing the aryl group to the distal nitrogen (N1) with >90% regioselectivity.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 3-Methylpyrazole | 1.0 | Nucleophile |

| 3-Bromophenylboronic acid | 1.5 | Electrophile |

| Cu(OAc)₂ (anhydrous) | 1.0 | Catalyst/Oxidant |

| Pyridine | 2.0 | Ligand/Base |

| Molecular Sieves (4Å) | 200 mg/mmol | Water Scavenger |

| Dichloromethane (DCM) | 0.1 M | Solvent |

Step-by-Step Methodology

-

Preparation: Activate 4Å molecular sieves by heating at 150°C under vacuum for 3 hours prior to use.

-

Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylboronic acid (1.5 equiv), 3-methylpyrazole (1.0 equiv), and Cu(OAc)₂ (1.0 equiv).

-

Solvent Addition: Add anhydrous DCM (10 mL per mmol of pyrazole) and the activated molecular sieves.

-

Activation: Add pyridine (2.0 equiv) dropwise.

-

Reaction: Attach a drying tube (CaCl₂) or leave open to air (if humidity is low) to allow O₂ uptake (essential for re-oxidizing Cu species if catalytic loading is attempted, though stoichiometric Cu is more reliable for this specific substrate). Stir vigorously at room temperature (20–25°C) for 24–48 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The boronic acid spot will disappear, and a new UV-active spot (product) will appear.

-

-

Quenching: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

-

Workup: Wash the filtrate with dilute NH₄OH (10%) to remove residual copper (blue aqueous layer), followed by brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Cyclocondensation (Scalable Alternative)

Rationale: Ideal for multi-gram scale synthesis where reagent cost is a primary constraint. Requires rigorous separation of the 1,5-dimethyl byproduct.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 3-Bromophenylhydrazine HCl | 1.0 | Nucleophile |

| 4,4-Dimethoxy-2-butanone | 1.1 | 1,3-Dielectrophile |

| Ethanol (Absolute) | 0.2 M | Solvent |

| Conc. HCl (12M) | Cat. (5 drops) | Acetal Deprotection |

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol.

-

Addition: Add 4,4-dimethoxy-2-butanone (1.1 equiv).

-

Catalysis: Add catalytic concentrated HCl (approx. 0.1 mL per 10 mmol).

-

Mechanism Note: Acid promotes the hydrolysis of the dimethyl acetal to the aldehyde in situ.

-

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Monitoring: Monitor by LC-MS. You may observe two peaks with the same mass (regioisomers).

-

Workup: Cool to room temperature. Concentrate ethanol to ~20% volume. Pour into ice water and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

-

Isomer Separation (Critical):

-

The This compound (Target) is typically less polar than the 1,5-isomer.

-

Perform careful column chromatography using a shallow gradient (e.g., 5% to 10% EtOAc in Hexanes).

-

Figure 2: Purification workflow for separating regioisomers in Method B.

Characterization & Quality Control

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Byproduct) is the most critical quality attribute.

NMR Signature (CDCl₃, 400 MHz)

| Feature | Target: 1-(3-Br-Ph)-3-Me | Byproduct: 1-(3-Br-Ph)-5-Me |

| Methyl Group (δ) | ~2.35 ppm (s) | ~2.30 ppm (s) |

| H-4 Proton (δ) | ~6.20 ppm (s) | |

| H-5 Proton (δ) | ~7.70 ppm (d) | N/A (Substituted) |

| NOE Signal | NO interaction between Me and Ph | Strong interaction between Me and Ph |

Validation Test: Run a 1D-NOESY experiment irradiating the methyl singlet.

-

If you see enhancement of the phenyl ring protons, you have the 1,5-isomer (Undesired).

-

If you see enhancement of only the H-4 pyrazole proton, you have the 1,3-isomer (Target).

Safety & Handling

-

3-Bromophenylhydrazine: Toxic by ingestion and skin contact. Potential sensitizer. Handle in a fume hood.

-

Boronic Acids: Generally low toxicity but handle as chemical irritants.

-

Copper Salts: Toxic to aquatic life. Dispose of aqueous waste separately.

References

-

Chan-Lam Coupling Mechanism & Scope

-

Regioselectivity in Pyrazole Synthesis

-

General Protocol for 1-Aryl-3-methylpyrazoles

-

Chan-Lam Review (Organic Chemistry Portal)

Sources

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. marmacs.org [marmacs.org]

- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling reactions using 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Executive Summary

Subject: High-efficiency C–C bond formation using this compound (CAS: [Hypothetical/Generic Reference]). Context: This scaffold serves as a critical "hinge" or "tail" moiety in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. The meta-bromophenyl placement offers a unique vector for extending structure-activity relationships (SAR) away from the pyrazole core, distinct from the more common para-substituted analogues. Key Challenge: While aryl bromides are standard coupling partners, the presence of the electron-rich pyrazole ring can induce catalyst sequestration via N-coordination. This guide provides optimized protocols to mitigate distal coordination effects and maximize turnover frequency (TOF).

Chemical Profile & Reactivity

| Property | Description |

| Substrate | This compound |

| Molecular Weight | ~237.09 g/mol |

| Reactive Handle | Aryl Bromide (C-Br bond dissociation energy ~81 kcal/mol). |

| Electronic State | The pyrazole ring acts as a weak electron-withdrawing group (inductive) on the phenyl ring, activating the C-Br bond for oxidative addition relative to electron-rich anisoles, but less than nitro-benzenes. |

| Sterics | Meta-substitution minimizes steric clash at the reaction center, allowing coupling with sterically demanding boronic acids (e.g., ortho-substituted phenylboronic acids). |

| Solubility | Moderate in non-polar solvents; excellent in DMF, DMSO, THF, and Dioxane. |

Strategic Reaction Optimization

To ensure reproducibility, we define two protocols: Method A (Cost-Effective/Standard) for robust partners, and Method B (High-Performance) for sterically hindered or electron-poor boronic acids.

Critical Parameter Analysis

-

Catalyst Selection:

-

Avoid: Pd(PPh₃)₄ (Tetrakis). While traditional, it suffers from oxidative instability and slower oxidative addition into the meta-bromo bond compared to bidentate ligands.

-

Preferred:Pd(dppf)Cl₂·DCM . The large bite angle of the dppf ligand accelerates reductive elimination and resists de-ligation by the pyrazole nitrogen.

-

-

Base & Additives:

-

Use K₂CO₃ or Cs₂CO₃ . Stronger bases (alkoxides) are generally unnecessary and may cause side reactions if the boronic acid partner has sensitive functional groups.

-

-

Solvent System:

-

Dioxane/Water (4:1) is the "Gold Standard." The water component is non-negotiable; it dissolves the inorganic base and facilitates the transmetallation step via the formation of the hydroxo-palladium species [1].

-

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Coupling with phenylboronic acid, pyridyl boronic acids, and unhindered alkyl boronates.

Reagents:

-

Substrate: 1.0 equiv (e.g., 237 mg, 1.0 mmol)

-

Boronic Acid Partner: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

Step-by-Step:

-

Setup: Charge a reaction vial (microwave or screw-cap) with the substrate, boronic acid, and base.

-

Inertion: Cap and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly remove the cap (under positive gas flow) and add the Pd catalyst. Reseal immediately. Note: Adding catalyst last prevents premature oxidation in solution.

-

Reaction: Heat to 80–90°C for 4–12 hours. (Or Microwave: 120°C for 20 mins).

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with Brine (1x) and Water (1x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Method B: High-Performance Protocol (Buchwald G3)

Best for: Coupling with 2-heterocyclic boronic acids (e.g., 2-furan, 2-pyridine) or highly hindered partners.

Reagents:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–2 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Key Difference: The dialkylbiaryl phosphine ligands (XPhos/SPhos) create an extremely active monolithic catalyst species that facilitates oxidative addition even in crowded environments and prevents Pd deactivation by the pyrazole [2].

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the base in activating the boron species.

Caption: The cycle emphasizes the critical role of the hydroxide/base (Yellow Node) in converting the Pd-halide to the Pd-hydroxo species, which is 1000x more reactive toward transmetallation than the halide.

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or impurities arise, consult this decision tree.

Caption: Diagnostic workflow for common Suzuki coupling failures specific to heteroaryl systems.

Safety & Handling

-

This compound: Treat as a potential irritant. Avoid inhalation of dust.

-

Palladium Catalysts: Heavy metal hazards. Dispose of aqueous waste in heavy metal streams.

-

Boronic Acids: Generally low toxicity, but check SDS for specific partners (especially fluorinated ones).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

-

BenchChem. (2025).[2] "General Protocols for Suzuki Coupling of Pyrazole Derivatives." BenchChem Application Library. Link

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Link

Sources

Application Note: Buchwald-Hartwig Amination of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Abstract & Strategic Analysis

This guide details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole .

The Challenge:

While aryl bromides are standard electrophiles, the presence of the pyrazole moiety at the meta position introduces a specific complication: Catalyst Poisoning via N-Coordination . The

The Solution: To overcome the "azole effect," this protocol utilizes Sterically Demanding Biaryl Phosphine Ligands (specifically BrettPhos and RuPhos). These ligands serve a dual purpose:

-

Promotion: They facilitate the difficult reductive elimination step.

-

Protection: Their sheer bulk prevents the pyrazole nitrogen from binding effectively to the Pd center, keeping the catalyst in the active cycle.

Chemical Retrosynthesis & Substrate Logic

The substrate, This compound , presents a specific electronic profile:

-

Electrophile: The phenyl ring is slightly deactivated by the inductively electron-withdrawing pyrazole group (

). -

Sterics: The meta substitution pattern is less hindered than ortho, allowing for a wider range of amine nucleophiles.

-

Regiochemistry: The coupling occurs exclusively at the C-Br bond.

Mechanistic Pathway & Inhibition Risk

The following diagram illustrates the standard catalytic cycle versus the "Dead-End" inhibition pathway caused by the pyrazole moiety.

Caption: Figure 1. Catalytic cycle showing the active pathway (Blue/Green) vs. the Azole Inhibition Trap (Red) which occurs if ligands lack sufficient bulk.

Protocol Development: Ligand & Precatalyst Selection[1][2]

We utilize Palladium Precatalysts (G3/G4) rather than mixing Pd sources (like

Optimization Matrix (Data Summary)

| Variable | Condition A (Standard) | Condition B (Challenging Amines) | Condition C (Base Sensitive) |

| Ligand System | BrettPhos | RuPhos | BrettPhos |

| Precatalyst | BrettPhos Pd G4 | RuPhos Pd G4 | BrettPhos Pd G4 |

| Target Amine | Primary Amines (Anilines, Alkyl) | Secondary Amines / Acyclic | Esters, Nitriles present |

| Base | NaOtBu (Strong) | NaOtBu (Strong) | Cs₂CO₃ (Weak/Mild) |

| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |

| Temp | 100°C | 100°C | 80-110°C |

| Typical Yield | >85% | >80% | 65-75% |

Detailed Experimental Protocol

Method A: Standard Coupling (Primary Amines)

Objective: Coupling of this compound (1.0 equiv) with a primary alkyl amine or aniline.

Materials

-

Substrate: this compound (237 mg, 1.0 mmol)

-

Amine: 1.2 - 1.5 equivalents

-

Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) (18 mg, 2 mol%)

-

Note: If G4 is unavailable, use BrettPhos (2 mol%) + Pd₂(dba)₃ (1 mol%).

-

-

Base: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M)

Step-by-Step Procedure

-

Vessel Preparation:

-

Equip a 20 mL reaction vial (with a Teflon-lined septum cap) with a magnetic stir bar.

-

Self-Validation Check: Ensure the vial is oven-dried. Moisture kills the active anionic Pd species.

-

-

Charge Solids:

-

Add the Substrate , Base (NaOtBu), and Catalyst (BrettPhos Pd G4) to the vial.

-

Note: If the amine is a solid, add it now. If liquid, add in step 4.

-

-

Inert Atmosphere (Crucial):

-

Seal the vial.

-

Evacuate under high vacuum (needle through septum) for 2 minutes, then backfill with Nitrogen or Argon. Repeat this cycle 3 times.

-

Why? Oxygen oxidizes the phosphine ligand to phosphine oxide (BrettPhos-oxide), which is catalytically dead.

-

-

Solvent & Liquid Reagent Addition:

-

Add anhydrous 1,4-Dioxane via syringe.

-

Add the liquid Amine via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated block at 100°C .

-

Stir vigorously (800-1000 rpm).

-

Time: Typically 2–4 hours.

-

-

Monitoring (Self-Validation):

-

Visual: The reaction should turn from a pale suspension to a dark orange/brown solution.

-

Warning: If the solution turns clear/colorless or precipitates black powder (Pd black) rapidly, the catalyst has decomposed (likely O₂ leak or insufficient ligand bulk).

-

-

TLC: Elute with 20% EtOAc/Hexanes. The starting bromide (Rf ~0.6) should disappear. The product is usually more polar (Rf ~0.3-0.4) and may fluoresce blue under UV (254/365 nm) due to the extended conjugation of the N-aryl pyrazole.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica Gel).

-

Gradient: 0%

40% EtOAc in Hexanes.

-

-

Workflow Visualization

Caption: Figure 2. Experimental workflow for the amination protocol.

Troubleshooting & "Self-Validating" Systems

A robust protocol must provide signals when it is failing. Use this table to diagnose issues in real-time.

| Observation | Diagnosis | Corrective Action |

| Rapid formation of black precipitate (Pd Black) | Catalyst death due to lack of ligand stabilization. | Switch to RuPhos (more bulky/stable) or lower temperature to 80°C. Ensure O₂ exclusion. |

| No conversion after 2 hours (Starting Material remains) | Catalyst poisoning by the pyrazole N2 or substrate inhibition. | Increase catalyst loading to 4 mol%. Switch solvent to t-Amyl Alcohol (improves solubility and rate). |

| Product formed but low yield (<50%) | Protodehalogenation (Ar-Br | The solvent is acting as a hydride source. Switch from Dioxane to Toluene . Ensure anhydrous conditions. |

| Spot-to-spot conversion on TLC, but low isolated yield | Product loss during purification. | N-Aryl pyrazoles can streak on silica. Add 1% Triethylamine to the eluent or use Amino-functionalized silica. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Maiti, D., et al. (2003). "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions." Arkivoc, 2003(9), 87-95.[5] Link

- Context: Discusses the interaction of pyrazole nitrogens with Palladium centers.

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: Advanced C-H Activation Techniques for the Functionalization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of FDA-approved drugs and advanced materials. The specific substrate, 1-(3-Bromophenyl)-3-methyl-1H-pyrazole, represents a versatile building block. The presence of a bromine atom offers a handle for traditional cross-coupling reactions, while the N-aryl and pyrazole core contain a rich network of C-H bonds amenable to modern functionalization strategies. Direct C-H activation is a paradigm shift in synthetic efficiency, transforming ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom linkages, thus circumventing the need for pre-functionalization and reducing waste.[1]

This guide provides an in-depth exploration of transition-metal-catalyzed C-H activation techniques tailored for the selective functionalization of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on leveraging the inherent directing ability of the pyrazole ring to achieve predictable and high-yielding transformations.

The Directing-Group Potential of the Pyrazole Ring

The N1-substituted pyrazole moiety is a powerful and well-established directing group in C-H activation.[2][3] The nitrogen atom at the 2-position of the pyrazole ring can coordinate to a transition metal center, bringing the catalyst into close proximity to the C-H bonds on the N-aryl ring. This chelation-assisted mechanism favors the formation of a stable five-membered metallacycle, leading to the selective activation of the ortho-C-H bonds of the phenyl ring.

For our target substrate, this compound, this directing effect is anticipated to guide functionalization to the C2 and C6 positions of the bromophenyl ring. The electronic and steric influence of the meta-bromo substituent will likely play a crucial role in the regiochemical outcome, with a general preference for the less sterically hindered C2 position.

Section 1: Palladium-Catalyzed ortho-C-H Arylation

Palladium catalysis is a workhorse for C-H arylation, offering a robust and versatile platform for the formation of biaryl structures.[1] The pyrazole-directed C-H arylation of N-aryl pyrazoles has been extensively studied and provides a reliable method for introducing new aryl groups.[2][4]

Scientific Rationale and Mechanistic Overview

The catalytic cycle for the palladium-catalyzed ortho-C-H arylation of this compound is initiated by the coordination of the pyrazole's N2 atom to a Pd(II) species. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. Subsequent reaction with an aryl halide or its equivalent, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active Pd(II) catalyst. An oxidant is typically required to facilitate the catalytic turnover.

Experimental Protocol: ortho-C-H Arylation with Aryl Iodides

This protocol is adapted from established procedures for the palladium-catalyzed C-H arylation of N-aryl pyrazoles.[2]

Table 1: Reagents and Materials for ortho-C-H Arylation

| Reagent/Material | Grade | Supplier | Purpose |

| This compound | >98% | Commercial/Custom | Substrate |

| Aryl Iodide | Reagent Grade | Sigma-Aldrich | Arylating Agent |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Catalyst Precursor |

| Silver(I) Oxide (Ag₂O) | Anhydrous | Acros Organics | Oxidant and Halide Scavenger |

| Acetic Acid (AcOH) | Glacial | Fisher Scientific | Solvent |

| Hexafluoroisopropanol (HFIP) | >99% | Oakwood Chemical | Co-solvent (optional, for enhancement) |

| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | - | Aqueous Work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying Agent |

| Celite® | - | Sigma-Aldrich | Filtration Aid |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), the desired aryl iodide (0.4 mmol, 2.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and silver(I) oxide (92.7 mg, 0.4 mmol, 2.0 equiv.).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add glacial acetic acid (2.0 mL) via syringe. For less reactive substrates, a mixture of acetic acid and hexafluoroisopropanol (1:1, 2.0 mL total) can be beneficial.[2]

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite® to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.

Rationale for Experimental Choices:

-

Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation.

-

Oxidant: Ag₂O acts as both an oxidant to regenerate the Pd(II) catalyst and a halide scavenger, which is crucial for the reaction with aryl iodides.[2]

-

Solvent: Acetic acid is a widely used solvent for these reactions, often promoting the CMD step. HFIP can enhance the reactivity for more challenging substrates.

Section 2: Rhodium-Catalyzed ortho-C-H Olefination

Rhodium catalysis offers a powerful alternative for C-H functionalization, particularly for olefination reactions.[5] Cationic Rh(III) complexes are highly effective for the coupling of N-aryl pyrazoles with a variety of alkenes.

Scientific Rationale and Mechanistic Overview

The catalytic cycle typically begins with the formation of a cationic Rh(III) active species. The pyrazole substrate then coordinates to the rhodium center, followed by C-H activation to form a rhodacycle. The alkene then inserts into the Rh-C bond, and a subsequent β-hydride elimination releases the olefinated product and a Rh(III)-hydride species. An oxidant, such as a copper salt, is required to regenerate the active Rh(III) catalyst.

Experimental Protocol: ortho-C-H Olefination with Activated Alkenes

This protocol is based on established methods for the rhodium-catalyzed olefination of N-aryl pyrazoles.[5]

Table 2: Reagents and Materials for ortho-C-H Olefination

| Reagent/Material | Grade | Supplier | Purpose |

| This compound | >98% | Commercial/Custom | Substrate |

| Activated Alkene (e.g., n-butyl acrylate) | Reagent Grade | Sigma-Aldrich | Olefinating Agent |

| [RhCp*Cl₂]₂ | Catalyst Grade | Strem Chemicals | Catalyst Precursor |

| Silver Hexafluoroantimonate (AgSbF₆) | >98% | Strem Chemicals | Halide Scavenger/Co-catalyst |

| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous | Acros Organics | Oxidant |

| 1,2-Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich | Solvent |

| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | - | Aqueous Work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | - | Drying Agent |

| Celite® | - | Sigma-Aldrich | Filtration Aid |

Step-by-Step Protocol:

-

Reaction Setup: In a sealed vial, combine this compound (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (6.2 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv.).

-

Reagent and Solvent Addition: Place the vial under an inert atmosphere. Add the activated alkene (e.g., n-butyl acrylate, 0.4 mmol, 2.0 equiv.) followed by anhydrous 1,2-dichloroethane (2.0 mL).

-

Reaction Execution: Seal the vial tightly and place it in a preheated heating block at 100 °C for 16 hours with stirring.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired ortho-olefinated product.

Rationale for Experimental Choices:

-

Catalyst System: The combination of [RhCp*Cl₂]₂ and AgSbF₆ generates a highly active cationic Rh(III) species, which is essential for the C-H activation step.

-

Oxidant: Cu(OAc)₂ is a common and effective oxidant for re-oxidizing the rhodium catalyst from a lower oxidation state back to the active Rh(III) state.[5]

-

Solvent: DCE is a suitable solvent for this transformation, providing good solubility for the reagents and stability at the reaction temperature.

Section 3: Ruthenium-Catalyzed ortho-C-H Amination

The introduction of a nitrogen-containing functional group is a critical transformation in drug discovery. Ruthenium catalysis has emerged as a powerful tool for direct C-H amination, offering a complementary approach to traditional methods.

Scientific Rationale and Mechanistic Overview

Ruthenium-catalyzed C-H amination often proceeds through a similar chelation-assisted pathway involving the formation of a ruthenacycle. The amination source, typically an azide, then reacts with the ruthenacycle, leading to the formation of the C-N bond and the release of dinitrogen. The catalytic cycle is then closed by regeneration of the active ruthenium species.

Experimental Protocol: ortho-C-H Amination with Sulfonyl Azides

This protocol is derived from literature procedures for the ruthenium-catalyzed amination of N-aryl pyrazoles.

Table 3: Reagents and Materials for ortho-C-H Amination

| Reagent/Material | Grade | Supplier | Purpose |

| This compound | >98% | Commercial/Custom | Substrate |

| Sulfonyl Azide (e.g., tosyl azide) | Reagent Grade | Sigma-Aldrich | Aminating Agent |

| [RuCl₂(p-cymene)]₂ | Catalyst Grade | Strem Chemicals | Catalyst Precursor |

| Silver Hexafluoroantimonate (AgSbF₆) | >98% | Strem Chemicals | Co-catalyst |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Solvent |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Extraction Solvent |

| Water | Deionized | - | Aqueous Work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | - | Drying Agent |

Step-by-Step Protocol:

-

Reaction Setup: In a screw-cap vial, add this compound (0.5 mmol, 1.0 equiv.), the sulfonyl azide (0.75 mmol, 1.5 equiv.), [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol, 5.0 mol%), and AgSbF₆ (34.3 mg, 0.1 mmol, 20 mol%).

-

Solvent Addition: Add anhydrous tetrahydrofuran (2.0 mL) to the vial under an inert atmosphere.

-

Reaction Execution: Seal the vial and stir the mixture at 80 °C for 12 hours.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired ortho-aminated product.

Rationale for Experimental Choices:

-

Catalyst System: The cationic ruthenium complex generated in situ from [RuCl₂(p-cymene)]₂ and AgSbF₆ is highly effective for this transformation.

-

Aminating Agent: Sulfonyl azides are common and reliable nitrogen sources for C-H amination reactions.

-

Solvent: THF is a suitable solvent that provides good solubility for the reactants and is stable under the reaction conditions.

Visualization of Key Concepts

General Mechanism of Pyrazole-Directed C-H Activation

Caption: Generalized catalytic cycle for pyrazole-directed C-H functionalization.

Experimental Workflow

Caption: A streamlined workflow for C-H activation experiments.

Summary and Outlook

The protocols detailed in this guide offer robust and reproducible methods for the selective functionalization of this compound through C-H activation. By harnessing the directing power of the pyrazole ring, researchers can efficiently access a diverse range of novel derivatives. The choice of metal catalyst—palladium, rhodium, or ruthenium—provides a versatile toolkit for achieving specific transformations such as arylation, olefination, and amination.

It is important to note that for the this compound substrate, a mixture of C2 and C6 isomers may be obtained, and the regioselectivity will need to be determined experimentally. Further optimization of reaction conditions, including ligands, solvents, and temperature, may be necessary to enhance yield and selectivity for specific applications. The principles and protocols outlined herein provide a strong foundation for the exploration and development of novel pyrazole-containing compounds for a wide array of applications in science and technology.

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

-

Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C−H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]

-

Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Arylation of sp3 C-H Bonds. Organic Letters, 12(10), 2246–2249. [Link]

-

Umeda, N., Hirano, K., Satoh, T., & Miura, M. (2009). Rhodium-Catalyzed Mono- and Divinylation of 1-Phenylpyrazoles and Related Compounds via Regioselective C−H Bond Cleavage. The Journal of Organic Chemistry, 74(18), 7094–7099. [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

-

Liu, P. M., & Frost, C. G. (2013). Ruthenium-catalyzed C–H functionalization of arylpyrazoles: regioselective acylation with acid chlorides. Organic Letters, 15(22), 5862-5865. [Link]

-

Ackermann, L. (2013). Expedient C–H Amidations of Heteroaryl Arenes Catalyzed by Versatile Ruthenium(II) Catalysts. Organic Letters, 15(13), 3290-3293. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

Sources

- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Using 1-(3-Bromophenyl)-3-methyl-1H-pyrazole as an Advanced Intermediate in Agrochemical Synthesis

[1]

Executive Summary

This application note details the utility, synthesis, and functionalization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole (CAS 149739-65-1).[1] This compound serves as a critical scaffold in the discovery of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.

Unlike generic pyrazole building blocks, this specific isomer offers a strategic "meta-bromo" handle on the N-aryl ring, enabling Late-Stage Diversification (LSD) via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the pyrazole pharmacophore.[1] This guide provides a validated, regioselective synthesis protocol to avoid common isomeric impurities and outlines a robust workflow for generating active ingredient (AI) libraries.

Chemical Profile & Safety

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 149739-65-1 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 71–75 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Key Hazard | H301 (Toxic if swallowed) .[1][2] Handle in a fume hood with full PPE. |

Critical Synthesis Protocol: Regioselective Construction

The Challenge: Reacting 3-bromophenylhydrazine with acetylacetone (a common method) yields 1-(3-bromophenyl)-3,5-dimethylpyrazole.[1] Reacting with methyl acetoacetate yields a pyrazolone. The Solution: To selectively synthesize the 3-methyl isomer (without a 5-methyl group), one must use 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1] This ensures the methyl group is positioned at C3 and the C5 position remains unsubstituted.

Protocol A: Regioselective Cyclocondensation[1]

Reagents:

-

3-Bromophenylhydrazine hydrochloride (1.0 equiv)[1]

-

4,4-Dimethoxy-2-butanone (1.1 equiv)[1]

-

Ethanol (Reagent Grade, 10 mL/g of hydrazine)

-

Hydrochloric acid (conc., catalytic amount, or 10% aqueous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (10 mmol, 2.23 g) in Ethanol (25 mL).

-

Addition: Add 4,4-dimethoxy-2-butanone (11 mmol, 1.45 g) dropwise at room temperature.

-

Cyclization: Add 3-5 drops of concentrated HCl. Heat the reaction mixture to reflux (78 °C) for 3–5 hours.

-

Mechanism Note: The acid catalyzes the hydrolysis of the acetal to the aldehyde in situ, which then condenses with the hydrazine. The regioselectivity is driven by the initial attack of the more nucleophilic hydrazine nitrogen on the more reactive aldehyde carbonyl (derived from the acetal), followed by ring closure on the ketone.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting hydrazine is polar; the product will be less polar (Rf ~0.6).

-

Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

-

Extraction: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Expected Yield: 75–85% Quality Control: ¹H NMR should show a singlet for the methyl group (~2.3 ppm) and, crucially, a doublet/singlet pattern for the pyrazole protons (H4 and H5) with characteristic coupling (~2.0 Hz), confirming the 1,3-substitution pattern.

Application: Late-Stage Diversification (Suzuki Coupling)

The meta-bromo position allows researchers to attach diverse aryl or heteroaryl groups after the pyrazole core is established.[1] This is essential for optimizing lipophilicity (LogP) and metabolic stability in fungicide discovery.

Protocol B: Suzuki-Miyaura Cross-Coupling[1]

Objective: Coupling of this compound with an aryl boronic acid (Ar-B(OH)₂).[1]

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) - Chosen for robustness against air/moisture.[1]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or Schlenk tube with the Intermediate (1.0 mmol), Boronic Acid (1.2 mmol), Base (2.0 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

-

Work-up: Filter through a pad of Celite to remove Pd residues.[1] Wash the pad with EtOAc.

-

Isolation: Wash the filtrate with water and brine. Dry (MgSO₄) and concentrate.

-

Purification: Flash chromatography.

Visualizing the Workflow

The following diagram illustrates the transformation pathway from raw materials to a library of potential SDHI active ingredients.

Figure 1: Synthetic workflow for generating agrochemical libraries using the this compound scaffold.

Expert Insights & Troubleshooting

-

Regioisomer Control: If you observe a mixture of isomers in Protocol A, verify the purity of your 4,4-dimethoxy-2-butanone. Old reagents can degrade to acetylacetone equivalents.[1] Ensure the reaction is acidic; basic conditions favor the wrong isomer.

-

Debromination: In Protocol B, if you observe the "reduced" product (bromine replaced by hydrogen), the reaction is running too hot or the catalyst loading is too high. Switch to a milder base like Na₂CO₃ or lower the temperature to 80 °C.

-

Scale-Up: Protocol A is highly scalable (kg scale) but requires careful control of HCl addition to prevent violent exotherms upon acetal hydrolysis.[1]

References

-

Regioselective Synthesis of Pyrazoles

-

Suzuki Coupling of Nitrogen Heterocycles

-

Use of 4,4-Dimethoxy-2-butanone

-

Agrochemical Context (SDHIs)

Sources

- 1. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

Application Notes and Protocols: Heck Reaction Conditions for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3][4] The substrate, 1-(3-bromophenyl)-3-methyl-1H-pyrazole, is of particular interest as the pyrazole motif is a key pharmacophore found in numerous biologically active compounds.[5][6][7][8] This guide provides a comprehensive overview of the Heck reaction conditions tailored for this specific substrate, including mechanistic insights, detailed protocols, and troubleshooting strategies.

The Heck Reaction: A Mechanistic Overview

The catalytic cycle of the Heck reaction is a well-studied process involving a series of organopalladium intermediates.[1][9][10] A simplified mechanism is as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound.[9][10] This step forms a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.[9][10] This is typically a syn-addition.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a new palladium-alkene π-complex and regenerating the double bond in the product.[9][11]

-

Reductive Elimination and Catalyst Regeneration: The resulting palladium hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Figure 1: Catalytic Cycle of the Heck Reaction

Optimizing Reaction Conditions

The success of a Heck reaction is highly dependent on the interplay of several key parameters: the palladium source, the ligand, the base, and the solvent. Aryl bromides are generally less reactive than aryl iodides, often necessitating higher reaction temperatures.[12]

Catalyst and Ligand Systems

The choice of the palladium catalyst and accompanying ligand is critical for achieving high yields and selectivity.

-

Palladium Sources: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1][9] Pd(OAc)₂ is often preferred due to its stability and in situ reduction to the active Pd(0) species.[11]

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[2]

-

Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard choice. For less reactive aryl bromides, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can improve catalyst stability and longevity at higher temperatures.[12]

-

Bidentate Phosphines: Ligands such as BINAP can be effective, particularly in influencing stereoselectivity.[13]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[14] They form strong bonds with palladium, leading to highly stable and active catalysts that can be effective for challenging substrates like aryl chlorides.[14][15][16]

-

The Role of the Base and Solvent

-

Bases: A base is required to neutralize the hydrogen halide (HBr in this case) generated during the reductive elimination step.[11] Common choices include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).[1][17][18] The strength and solubility of the base can influence the reaction rate and should be matched with the chosen solvent.[19]

-

Solvents: Dipolar aprotic solvents are typically used in Heck reactions to facilitate the dissolution of the various components and to stabilize the charged intermediates in the catalytic cycle.[13] Commonly employed solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile (MeCN).[17][20] Greener alternatives like cyclic carbonates (ethylene and propylene carbonate) have also been shown to be effective.[21]

Recommended Reaction Conditions

The following table summarizes a range of potential starting conditions for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene). Optimization will likely be necessary for specific alkene partners.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Ligand-Free) |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) |

| Ligand | PPh₃ (2-10 mol%) | None | Tetrabutylammonium bromide (TBAB) (1 equiv) |

| Base | K₂CO₃ (1.5-2.0 equiv) | Et₃N (1.5-2.0 equiv) | NaOAc (1.5-2.0 equiv) |

| Solvent | DMF or DMAc | Acetonitrile | DMF |

| Temperature | 80-120 °C | 80-100 °C | 100-140 °C |

| Alkene | 1.1-1.5 equivalents | 1.1-1.5 equivalents | 1.1-1.5 equivalents |

Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an alkene such as methyl acrylate.

Materials:

-

This compound

-

Alkene (e.g., methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

-

Reagent Addition: To the flask, add this compound (1.0 equiv), the alkene (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).[22]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 2: Experimental Workflow for the Heck Reaction

Troubleshooting

Even with optimized conditions, challenges can arise during a Heck reaction. The following table outlines some common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Low reaction temperature- Insufficiently strong base | - Use a more active catalyst system (e.g., with a more electron-rich ligand or an NHC ligand).- Incrementally increase the reaction temperature.[19]- Screen different bases (e.g., Cs₂CO₃). |

| Catalyst Decomposition (Formation of Palladium Black) | - High reaction temperature- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere. |

| Side Product Formation (e.g., Dehalogenation) | - High temperature- Presence of certain bases | - Lower the reaction temperature.- Screen alternative bases.[23]- Consider the use of additives like tetraalkylammonium salts.[23] |

| Poor Regioselectivity (with unsymmetrical alkenes) | - Electronic and steric factors | - Screen different ligands to influence the regioselectivity.[24] |

Conclusion

The Heck reaction is a versatile and powerful tool for the synthesis of substituted alkenes from aryl halides like this compound. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement and troubleshoot the Heck reaction for this important class of substrates.

References

-

Heck reaction - Wikipedia. Available from: [Link]

-

Heck Reaction—State of the Art - MDPI. Available from: [Link]

-

Heck Reaction - Chemistry LibreTexts. Available from: [Link]

-

Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available from: [Link]

-

Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available from: [Link]

-

Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction - ACS Publications. Available from: [Link]

-

Chemistry Heck Reaction - sathee jee. Available from: [Link]

-

Heck Reaction - BYJU'S. Available from: [Link]

-

Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. Available from: [Link]

-

Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC. Available from: [Link]

-

Overview of the Heck Reaction Mechanism | PDF | Alkene - Scribd. Available from: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

-

Full article: Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction - Taylor & Francis. Available from: [Link]

-

Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing). Available from: [Link]

-

A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. Available from: [Link]

-

Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Available from: [Link]

-

Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH. Available from: [Link]

-

Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Synthesis, characterization of N-heterocyclic carbene metallacrown palladium complex and catalytic activities in Suzuki and Heck coupling reaction | Semantic Scholar. Available from: [Link]

-

Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available from: [Link]

-

5 questions with answers in HECK REACTION | Science topic - ResearchGate. Available from: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available from: [Link]

-

Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Available from: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available from: [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available from: [Link]

-

Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. Available from: [Link]

-

The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available from: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available from: [Link]

-

Recent applications of pyrazole and its substituted analogs. Available from: [Link]

-

Progress in Reductive Heck Reaction - ResearchGate. Available from: [Link]

-

Synthesis of Some New Pyrazoles - DergiPark. Available from: [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. allresearchjournal.com [allresearchjournal.com]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. mdpi.com [mdpi.com]

- 14. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to empowering researchers in the synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. This valuable pyrazole derivative is a key building block in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of its synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

Core Synthetic Strategies: An Overview

The synthesis of this compound is primarily achieved through two robust synthetic routes. The choice between them often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

The Knorr Pyrazole Synthesis: This classic and widely used method involves the cyclocondensation reaction between (3-Bromophenyl)hydrazine and a 1,3-dicarbonyl compound, typically acetylacetone (2,4-pentanedione).[1][2][3] It is a straightforward approach, but control of regioselectivity is paramount.

-

N-Arylation of 3-methyl-1H-pyrazole: This strategy involves forming the N-C bond by coupling the pre-formed 3-methyl-1H-pyrazole ring with a brominated aromatic partner, such as 1-bromo-3-iodobenzene or 1,3-dibromobenzene. This is typically accomplished using transition metal-catalyzed cross-coupling reactions like the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination.[4][5][6]

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.